1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one is a complex organic compound featuring a thiazole ring, a thiophene ring, and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method includes the reaction of 2-aminothiazole with a thiophene derivative under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-1,3-thiazole: Shares the thiazole ring but lacks the thiophene and ethanone groups.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the thiazole and ethanone groups.
1-(2-Amino-4-methyl-thiazol-5-yl)ethanone: Similar structure but with a methyl group on the thiazole ring.
Uniqueness: 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one is unique due to the combination of the thiazole and thiophene rings with an ethanone group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
105652-14-0 |
---|---|
Molekularformel |
C9H8N2OS2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
1-[4-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C9H8N2OS2/c1-5(12)8-2-6(3-13-8)7-4-14-9(10)11-7/h2-4H,1H3,(H2,10,11) |
InChI-Schlüssel |
CJUPMMQUOGSQPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CS1)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.